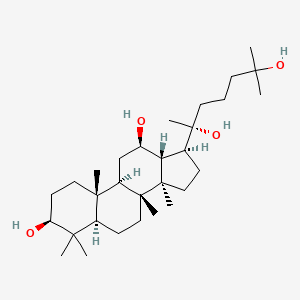

25-Hydroxyprotopanaxadiol

Description

anti-cancer ginsenoside; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54O4/c1-25(2,33)13-9-14-30(8,34)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-34H,9-18H2,1-8H3/t19-,20+,21-,22+,23-,24-,27-,28+,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYVIIIEJKSVBR-XHJPDDKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C(C)(CCCC(C)(C)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@@](C)(CCCC(C)(C)O)O)C)O)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003342 |

Source

|

| Record name | Dammarane-3,12,20,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83349-37-5 |

Source

|

| Record name | Dammarane-3,12,20,25-tetrol, (3beta,12beta,20R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083349375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dammarane-3,12,20,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Chemical Architecture and Molecular Dynamics of 25-Hydroxyprotopanaxadiol (25-OH-PPD)

[1]

Executive Summary

25-Hydroxyprotopanaxadiol (25-OH-PPD) is a rare, bioactive tetracyclic triterpenoid belonging to the dammarane class.[1] Structurally derived from protopanaxadiol (PPD) via the hydration of the C-24(25) double bond, it exhibits distinct physicochemical properties and enhanced pharmacological potency compared to its parent aglycone.[1]

This compound has emerged as a high-value lead in oncology due to its ability to bypass traditional drug resistance mechanisms.[1] Unlike many ginsenosides that rely on non-specific membrane interactions, 25-OH-PPD functions as a specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction , restoring p53 tumor suppressor function in diverse cancer models.[1]

Chemical Architecture & Stereochemistry

Structural Identity

25-OH-PPD is a dammarane-type tetrol .[1] Its core structure consists of a rigid four-ring steroid-like skeleton with a flexible aliphatic side chain.[1] The defining structural modification is the saturation of the C-24 double bond found in PPD, resulting in a tertiary hydroxyl group at position C-25.

| Property | Specification |

| IUPAC Name | 20(R)-dammarane-3β,12β,20,25-tetrol |

| Common Name | 25-Hydroxyprotopanaxadiol (25-OH-PPD) |

| CAS Registry | 83349-37-5 (Generic/Isomer specific) |

| Molecular Formula | C₃₀H₅₄O₄ |

| Molecular Weight | 478.76 g/mol |

| Chirality | 20(R) is the naturally occurring bioactive configuration.[1][2][3] |

Structural Comparison: PPD vs. 25-OH-PPD

The conversion from PPD to 25-OH-PPD involves a specific hydration event.[1] This alteration significantly changes the lipophilicity profile and hydrogen-bonding capacity of the side chain.

Figure 1: Synthetic relationship between Protopanaxadiol (PPD) and 25-OH-PPD.

Physicochemical Profile

The introduction of the fourth hydroxyl group at C-25 reduces the LogP value relative to PPD, slightly increasing aqueous solubility while retaining sufficient lipophilicity for membrane permeability.

| Parameter | Value / Description | Impact on Drug Development |

| Lipophilicity (LogP) | ~2.5 – 3.5 (Predicted) | High membrane permeability; crosses Blood-Brain Barrier (BBB) efficiently.[1] |

| Solubility | Low in water (< 5 µg/mL); Soluble in DMSO, Ethanol.[1] | Requires formulation strategies (e.g., nanoparticles, liposomes) for in vivo delivery.[1] |

| H-Bond Donors | 4 | Facilitates specific binding interactions with receptor pockets (e.g., MDM2).[1] |

| H-Bond Acceptors | 4 | |

| Stability | Stable in plasma; resistant to rapid hydrolysis compared to glycosylated ginsenosides.[1] | Suitable for oral administration; long half-life potential.[1] |

Molecular Mechanisms of Action[3]

Primary Target: MDM2-p53 Axis

Unlike traditional chemotherapy agents that cause DNA damage, 25-OH-PPD acts as a protein-protein interaction inhibitor.[1]

-

Mechanism: It binds directly to the E3 ubiquitin ligase MDM2 (Murine Double Minute 2).[1][4]

-

Effect: This binding disrupts the MDM2-p53 complex, preventing MDM2 from ubiquitinating p53.[1]

-

Result: Stabilization and accumulation of p53, leading to the transcription of pro-apoptotic factors (Bax, PUMA) and cell cycle arrest genes (p21).[1]

Secondary Targets

-

Androgen Receptor (AR): Downregulates AR expression in prostate cancer cells (LNCaP), effective in castration-resistant models.[1]

-

Wnt/β-Catenin: Inhibits signaling, reducing cancer cell proliferation.[1]

Figure 2: Mechanism of Action.[1] 25-OH-PPD inhibits MDM2, stabilizing p53 to induce apoptosis.[1]

Experimental Protocols

Protocol: Semi-Synthesis of 25-OH-PPD

Objective: To synthesize 25-OH-PPD from total ginsenosides or purified PPD.[1]

-

Starting Material: Purified Protopanaxadiol (PPD) (obtained via acid hydrolysis of Panax ginseng root extract).[1]

-

Reagent Preparation: Prepare a 50% Sulfuric acid (H₂SO₄) aqueous solution or use mild acidic conditions with acetic acid depending on stereochemical requirements.

-

Hydration Reaction:

-

Work-up:

-

Purification:

Pharmacokinetic (PK) Study Design

Objective: To determine oral bioavailability and tissue distribution.[1]

| Parameter | Protocol Standard |

| Animal Model | SD Rats or Athymic Nude Mice (Xenograft models). |

| Dosing | IV: 5–10 mg/kg (dissolved in PEG400:Saline).[1] Oral: 20–50 mg/kg (suspended in 0.5% CMC-Na).[1] |

| Sampling Points | 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.[1] |

| Bioanalysis | LC-MS/MS: Column: C18 Reverse Phase. MRM Transition: m/z 479.4 → 461.4 (Loss of water).[1] |

| Key Metrics |

Pharmacokinetics & ADME Profile

-

Absorption: 25-OH-PPD exhibits rapid absorption (

< 1-2 h) following oral administration.[1] Unlike glycosylated ginsenosides (Rb1, Rg3) which require deglycosylation by gut microbiota, 25-OH-PPD is absorbed in its active aglycone form.[1] -

Distribution: Wide tissue distribution.[1] High accumulation is observed in the liver, lung, and pancreas , correlating with its efficacy in hepatocellular and pancreatic cancer models.[1] Lower accumulation in heart and brain tissues suggests a favorable toxicity profile.[1]

-

Metabolism: Primarily metabolized via Phase I oxidation (CYP3A4).[1] The C-25 hydroxyl group is relatively stable, but further hydroxylation can occur.[1]

-

Elimination: Excreted primarily via feces (biliary excretion), with minor renal elimination.[1]

References

-

Wang, W., et al. (2008). 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, a novel natural product for prostate cancer therapy: activity in vitro and in vivo and mechanisms of action.[1] British Journal of Cancer.[1] Link

-

Zhao, Y., et al. (2009). Novel ginsenoside 25-OH-PPD and 25-OCH3-PPD as experimental therapy for pancreatic cancer: anticancer activity and mechanisms of action.[1] Cancer Letters.[1] Link

-

Bi, X., et al. (2009). Anticancer activity of Panax notoginseng extract 20(S)-25-OCH3-PPD: Targeting beta-catenin signalling.[1] Clinical and Experimental Pharmacology and Physiology. Link

-

Shi, J.G., et al. (2013). Pharmacokinetics and tissue distribution of 25-hydroxyprotopanaxadiol in mice.[1] Journal of Ethnopharmacology.[1] Link

-

PubChem Database. Protopanaxadiol Compound Summary. National Library of Medicine.[1] Link[1]

Metabolic pathway of protopanaxadiol to 25-hydroxyprotopanaxadiol

An In-Depth Technical Guide to the Metabolic Pathway of Protopanaxadiol to 25-Hydroxyprotopanaxadiol

Authored by: A Senior Application Scientist

Foreword: The journey of a therapeutic compound from administration to systemic effect is governed by its metabolic fate. For protopanaxadiol (PPD), the core aglycone of numerous bioactive ginsenosides, its transformation within the body is not merely a process of elimination but a critical step that modulates its pharmacological profile. This guide provides a detailed exploration of a pivotal metabolic event: the conversion of PPD to 25-hydroxyprotopanaxadiol (25-OH-PPD). We will dissect the enzymatic machinery, elucidate the reaction mechanisms, and provide the experimental frameworks necessary for researchers, scientists, and drug development professionals to investigate this pathway with precision and insight.

Introduction: The Significance of Protopanaxadiol and Its Hydroxylated Metabolite

Protopanaxadiol (PPD) is a tetracyclic triterpenoid sapogenin that represents the foundational structure for a major class of ginsenosides found in Panax ginseng.[1][2] Following oral administration of ginseng extracts, glycosylated ginsenosides are hydrolyzed by gut microbiota into their active aglycone form, PPD, which is then absorbed.[1][3] PPD itself exhibits a wide spectrum of pharmacological activities, including potential antidepressant and anticancer effects.[4][5][6]

The metabolic conversion of PPD is a critical determinant of its pharmacokinetics and overall therapeutic action. A primary metabolic route is the hydroxylation at the C-25 position of its side chain, yielding 25-hydroxyprotopanaxadiol (25-OH-PPD).[5] This metabolite is not an inactive byproduct; studies have demonstrated that 25-OH-PPD possesses potent anti-cancer properties and favorable pharmacokinetic characteristics, suggesting its formation is integral to the therapeutic efficacy of its parent compound.[7][8][9] Understanding the precise enzymatic pathway from PPD to 25-OH-PPD is therefore paramount for predicting bioavailability, assessing potential drug-drug interactions, and optimizing the development of PPD-based therapeutics.

The Core Metabolic Pathway: A Cytochrome P450-Mediated Oxidation

The biotransformation of the relatively lipophilic PPD into the more polar 25-OH-PPD primarily occurs in the liver and is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[4][10][11] These enzymes are the principal catalysts for Phase I metabolism of a vast number of xenobiotics.

Mechanism of 25-Hydroxylation

The key event in the formation of 25-OH-PPD is the oxidation of the terminal isopropenyl group on the PPD side chain. The established mechanism proceeds as follows:

-

Epoxidation: The process is initiated by the oxidation of the 24,25-double bond of PPD by a CYP enzyme, most notably CYP3A4 , to form a reactive 24,25-epoxide intermediate.[3][5][10]

-

Rearrangement and Hydroxylation: This unstable epoxide can undergo subsequent hydrolysis and intramolecular rearrangement. This cascade ultimately results in the formation of a stable hydroxyl group at the C-25 position.[5]

This metabolic step is crucial as the introduction of the hydroxyl group significantly increases the polarity of the molecule, which is a critical factor for its subsequent conjugation (Phase II metabolism) and eventual elimination from the body.[5]

Visualization of the Metabolic Conversion

The following diagram illustrates the single-step conversion of Protopanaxadiol to its key hydroxylated metabolite, 25-Hydroxyprotopanaxadiol, catalyzed by hepatic Cytochrome P450 enzymes.

Caption: PPD to 25-OH-PPD enzymatic conversion.

Experimental Protocols for Pathway Investigation

To rigorously study this metabolic pathway, a combination of in vitro techniques is employed. These self-validating systems allow for the identification of metabolites and the precise characterization of the enzymes involved.

Protocol 1: In Vitro Metabolism Using Human Liver Microsomes (HLMs)

This experiment serves as the foundational assay to confirm the metabolic conversion and identify the resulting products. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[11][12][13]

Objective: To determine the metabolite profile of PPD when incubated with a comprehensive source of human hepatic enzymes.

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer. This system ensures a continuous supply of the NADPH cofactor required for CYP activity.[4]

-

Prepare stock solutions of Protopanaxadiol (PPD) in a suitable organic solvent (e.g., DMSO or methanol).

-

-

Incubation Setup:

-

In a microcentrifuge tube, pre-warm the phosphate buffer, HLM suspension (typically at a final protein concentration of 0.15-0.5 mg/mL), and the NADPH-regenerating system at 37°C for 5 minutes.[4]

-

Initiate the metabolic reaction by adding PPD from the stock solution to the incubation mixture. The final concentration of PPD may range from 1 to 20 µM. Ensure the final concentration of the organic solvent is low (<1%) to prevent enzyme inhibition.

-

Incubate the reaction mixture in a shaking water bath at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

-

Vortex the mixture vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[4][5]

-

Develop a chromatographic method (e.g., using a C18 column) to separate PPD from its potential metabolites.

-

Use the mass spectrometer in full scan and product ion scan modes to detect and identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. 25-OH-PPD will have an m/z corresponding to the addition of one oxygen atom (+16 Da) to the parent PPD molecule.

-

Protocol 2: Reaction Phenotyping with Recombinant Enzymes and Inhibitors

This follow-up experiment pinpoints the specific CYP isozyme(s) responsible for the conversion.

Objective: To identify the primary CYP enzyme(s) catalyzing the formation of 25-OH-PPD from PPD.

Methodology:

-

Recombinant CYP Isozyme Panel:

-

Follow the incubation procedure described in Protocol 1, but replace the pooled HLMs with individual, commercially available recombinant human CYP enzymes (e.g., CYP3A4, CYP2B6, CYP2C9, etc., expressed in baculovirus-infected insect cells).[4]

-

Incubate PPD with each isozyme individually.

-

Analyze the formation of 25-OH-PPD via LC-MS/MS. The isozyme that produces the highest amount of the metabolite is the primary catalyst.

-

-

Chemical Inhibition Assay:

-

Follow the incubation procedure with HLMs as described in Protocol 1.

-

In separate incubation tubes, add a known, selective chemical inhibitor for a specific CYP isozyme prior to adding PPD. Examples include Ketoconazole (a potent CYP3A4 inhibitor) or Sulfaphenazole (a CYP2C9 inhibitor).[3][4]

-

Include a control incubation with no inhibitor.

-

Compare the rate of 25-OH-PPD formation in the presence and absence of each inhibitor. A significant decrease in metabolite formation in the presence of a specific inhibitor confirms the involvement of that isozyme.

-

Visualization of the Experimental Workflow

The diagram below outlines the logical flow from initial metabolite identification to specific enzyme characterization.

Caption: Workflow for PPD metabolism studies.

Data Presentation and Interpretation

Quantitative data from reaction phenotyping experiments are crucial for confirming the enzymatic contributors. The results are typically summarized to compare the relative contribution of each CYP isozyme.

Table 1: Illustrative Reaction Phenotyping Summary for 25-OH-PPD Formation

| CYP Isozyme | Method | Relative Contribution to 25-OH-PPD Formation | Causality and Interpretation |

| CYP3A4 | Recombinant Enzyme | Major | The recombinant CYP3A4 enzyme shows the highest catalytic activity, directly implicating it as the primary enzyme. |

| Chemical Inhibitor (Ketoconazole) | Major Inhibition | The presence of Ketoconazole, a selective CYP3A4 inhibitor, significantly reduces 25-OH-PPD formation in HLMs, confirming its role.[3][14] | |

| CYP2B6 | Recombinant Enzyme | Minor to Moderate | This isozyme may show some activity, suggesting it plays a secondary role in the metabolism. |

| Chemical Inhibitor (Ticlopidine) | Minor Inhibition | A slight decrease in metabolite formation may be observed, supporting a minor contribution. | |

| Other CYPs | Recombinant Enzyme | Negligible | Other isozymes (e.g., CYP2C9, CYP2D6, CYP1A2) typically show little to no formation of 25-OH-PPD. |

| (e.g., CYP2C9) | Chemical Inhibitor (Sulfaphenazole) | No Significant Inhibition | The presence of inhibitors for other major CYPs does not substantially affect the rate of 25-OH-PPD formation. |

Note: This table is a representative summary based on existing literature. Actual quantitative values (e.g., % contribution) would be derived from experimental data.

Conclusion and Implications for Drug Development

The metabolic conversion of protopanaxadiol to 25-hydroxyprotopanaxadiol is a well-defined pathway predominantly mediated by the hepatic enzyme CYP3A4. This hydroxylation is a critical event that not only facilitates the elimination of PPD but also generates a metabolite with significant biological activity of its own.

For professionals in drug development, this knowledge has profound implications:

-

Pharmacokinetic Prediction: Understanding this pathway is essential for building accurate pharmacokinetic models to predict the clearance and half-life of PPD.

-

Drug-Drug Interactions: Because CYP3A4 metabolizes over 50% of clinically used drugs, there is a high potential for drug-drug interactions.[3][14] Co-administration of PPD with other CYP3A4 substrates, inhibitors, or inducers could alter the plasma concentrations of either compound, leading to potential toxicity or loss of efficacy. PPD itself has been shown to be a potent inhibitor of CYP3A4, reinforcing the need for careful consideration during clinical development.[3][10]

-

Therapeutic Strategy: The fact that 25-OH-PPD is a pharmacologically active metabolite suggests that it could be developed as a therapeutic agent in its own right, potentially offering improved potency and more predictable pharmacokinetic properties compared to its parent compound.[8]

By employing the robust experimental frameworks detailed in this guide, researchers can confidently investigate this pathway, generating the high-quality data necessary to advance the development of safe and effective PPD-based therapeutics.

References

-

Han, J. Y., Kim, H. J., Kwon, Y. S., & Choi, Y. E. (2012). The Cytochrome P450 CYP716A53v2 Catalyzes the Formation of Protopanaxatriol from Protopanaxadiol During Ginsenoside Biosynthesis in Panax Ginseng. Plant and Cell Physiology. Available at: [Link]

-

Deb, S., et al. (2014). Identification of Cytochrome P450 Enzymes Involved in Microsomal Metabolism of 20(S)-Protopanaxadiol in Human Liver and Intestine. ResearchGate. Available at: [Link]

-

Hao, H., et al. (2010). Microsomal Cytochrome P450-Mediated Metabolism of Protopanaxatriol Ginsenosides: Metabolite Profile, Reaction Phenotyping, and Structure-Metabolism Relationship. ResearchGate. Available at: [Link]

-

Lee, S., et al. (2021). Protopanaxadiol stimulates glucose consumption by modulating the AMP-activated protein kinase pathway in myotubes, hepatoma cells, and adipocytes. PLoS One. Available at: [Link]

-

Yuan, D., et al. (2016). Synthesis of novel 25-hydroxyprotopanaxadiol derivatives by methylation and methoxycarbonylation using dimethyl carbonate as a environment-friendly reagent and their anti-tumor evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Prosser, D. E., & Jones, G. (2004). The Activating Enzymes of Vitamin D Metabolism (25- and 1α-Hydroxylases). ResearchGate. Available at: [Link]

-

Quinn, B., & Jones, G. (2022). Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule. Journal of Inflammation Research. Available at: [Link]

-

Deb, S., & Chin, M. Y. (2014). Major metabolic processes of (a) 20(S)-protopanaxadiol- and (b) 1α,25-dihydroxyvitamin D3-mediated signaling pathways. ResearchGate. Available at: [Link]

-

Jo, S. H., et al. (2024). Pharmacokinetic variability of 20(S)-protopanaxadiol-type ginsenosides Rb1, rd, and compound K from Korean red ginseng in experimental rodents. Journal of Ginseng Research. Available at: [Link]

-

Lee, J. Y., et al. (2015). 20S-Protopanaxadiol, an aglycosylated ginsenoside metabolite, induces hepatic stellate cell apoptosis through liver kinase B1–AMP-activated protein kinase activation. Journal of Ginseng Research. Available at: [Link]

-

Liu, H., et al. (2022). Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng. Molecules. Available at: [Link]

-

Wikipedia contributors. (2024). Protopanaxadiol. Wikipedia. Available at: [Link]

-

Li, J., et al. (2011). Identification of 20(S)-protopanaxadiol metabolites in human liver microsomes and human hepatocytes. Journal of Natural Products. Available at: [Link]

-

Gu, Y., et al. (2011). Pharmacokinetics and Tissue Distribution of 25-hydroxyprotopanaxadiol, an Anti-Cancer Compound Isolated From Panax Ginseng, in Athymic Mice Bearing Xenografts of Human Pancreatic Tumors. Current Pharmaceutical Analysis. Available at: [Link]

-

Hou, M., et al. (2021). Ginsenosides in Panax genus and their biosynthesis. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Zhang, Y., et al. (2024). Pharmacokinetics and pharmacological activities of protopanaxatriol. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Wang, C., et al. (2017). Chemical structures of 25-hydroxyprotopanaxadiol (25-OH-PPD) and 25-methoxylprotopanaxadiol (25-OCH3-PPD). ResearchGate. Available at: [Link]

-

Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. Available at: [Link]

-

Kim, T. H., et al. (2022). Inhibitory effect of 20(S)-protopanaxadiol on cytochrome P450: Potential of its pharmacokinetic interactions in vivo. Biomedicine & Pharmacotherapy. Available at: [Link]

-

Li, B., et al. (2016). Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities. Molecules. Available at: [Link]

-

Basheer, L., & Kerem, Z. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2024). Pharmacokinetics and pharmacological activities of protopanaxatriol. ResearchGate. Available at: [Link]

-

Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Flinders University Research Portal. Available at: [Link]

-

Kim, H. G., et al. (2020). Natural Product Ginsenoside 20(S)-25-Methoxyl-Dammarane-3β, 12β, 20-Triol in Cancer Treatment: A Review of the Pharmacological Mechanisms and Pharmacokinetics. Frontiers in Pharmacology. Available at: [Link]

Sources

- 1. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protopanaxadiol - Wikipedia [en.wikipedia.org]

- 3. Inhibitory effect of 20(S)-protopanaxadiol on cytochrome P450: Potential of its pharmacokinetic interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 20(S)-protopanaxadiol metabolites in human liver microsomes and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 25-hydroxyprotopanaxadiol derivatives by methylation and methoxycarbonylation using dimethyl carbonate as a environment-friendly reagent and their anti-tumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and tissue distribution of 25-hydroxyprotopanaxadiol, an anti-cancer compound isolated from Panax ginseng, in athymic mice bearing xenografts of human pancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 14. Frontiers | Natural Product Ginsenoside 20(S)-25-Methoxyl-Dammarane-3β, 12β, 20-Triol in Cancer Treatment: A Review of the Pharmacological Mechanisms and Pharmacokinetics [frontiersin.org]

A Comparative Pharmacological Analysis: Ginsenoside Rg3 and 25-Hydroxyprotopanaxadiol

Abstract

Ginsenosides, the pharmacologically active saponins of ginseng, represent a diverse class of natural products with significant therapeutic potential. Among the protopanaxadiol (PPD) group, ginsenoside Rg3 and its metabolite, 25-hydroxyprotopanaxadiol (25-OH-PPD), have garnered substantial interest within the scientific and drug development communities. While structurally related, these two compounds exhibit distinct pharmacological profiles, influencing their efficacy and mechanisms of action in various therapeutic areas, most notably in oncology. This technical guide provides an in-depth comparative analysis of the pharmacological differences between ginsenoside Rg3 and 25-OH-PPD, offering researchers, scientists, and drug development professionals a comprehensive resource to inform future research and therapeutic strategies. We will explore their differential effects on key cellular processes, including cytotoxicity, angiogenesis, and neuronal protection, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Landscape of Protopanaxadiol Ginsenosides

Ginsenosides are classified into two primary groups based on their aglycone structure: protopanaxadiols (PPDs) and protopanaxatriols (PPTs).[1] Ginsenoside Rg3 is a prominent member of the PPD-type saponins, characterized by sugar moieties attached to the C-3 position of the dammarane skeleton.[1] In contrast, 25-OH-PPD is a derivative of PPD where a hydroxyl group is present at the C-25 position. This seemingly minor structural alteration significantly impacts the compound's physicochemical properties and, consequently, its pharmacological behavior.

The journey of a ginsenoside from ingestion to cellular target is a critical determinant of its bioactivity. Larger, more polar ginsenosides like Rg3 often undergo deglycosylation by intestinal microbiota to yield more bioavailable aglycones such as PPD.[2] This metabolic conversion is a key factor in the observed pharmacological effects of orally administered ginseng preparations. Understanding the intrinsic properties of both the parent ginsenoside and its metabolites is therefore crucial for rational drug design and development.

Comparative Pharmacodynamics: A Tale of Two Molecules

The pharmacological actions of Rg3 and 25-OH-PPD, while often overlapping in their therapeutic targets, diverge in their potency and underlying mechanisms. This section will dissect these differences across key areas of pharmacological investigation.

Anticancer Activity: Cytotoxicity and Apoptosis Induction

Both ginsenoside Rg3 and 25-OH-PPD are recognized for their potent anticancer activities. However, structure-activity relationship studies suggest that less polar compounds exhibit higher cytotoxic activity towards cancer cells.[3] This principle is evident in the comparison between Rg3 and its less glycosylated or aglycone counterparts. While Rg3 demonstrates significant anticancer effects by inducing apoptosis and inhibiting proliferation, metastasis, and angiogenesis[4][5][6], 25-OH-PPD is reported to have the ability to inhibit proliferation, lead to cell cycle arrest, and induce apoptosis in cancer cells, often with greater potency.[3]

Ginsenoside Rg3 exerts its anticancer effects through multiple pathways:

-

Induction of Apoptosis: Rg3 promotes programmed cell death by activating caspases, the key enzymes in the apoptotic cascade.[3]

-

Inhibition of Angiogenesis: A notable characteristic of Rg3 is its potent anti-angiogenic activity, which has led to its development as an anti-angiogenic drug in China.[3]

-

Modulation of Signaling Pathways: Rg3 has been shown to influence various signaling pathways implicated in cancer progression, including the PI3K/Akt pathway.[5]

25-Hydroxyprotopanaxadiol (25-OH-PPD) showcases a distinct mechanistic profile:

-

Potent Cytotoxicity: 25-OH-PPD has demonstrated the ability to inhibit the growth of xenograft tumors without significant host toxicity.[3]

-

Induction of Apoptosis and Cell Cycle Arrest: Similar to Rg3, 25-OH-PPD induces apoptosis and causes cell cycle arrest in cancer cells.[3]

-

Wnt/β-catenin Pathway Inhibition: A derivative of 25-OH-PPD, 25-OCH3-PPD, has been shown to target the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[7]

Data Presentation: Comparative Cytotoxicity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ginsenoside Rg3 | Various | Varies | [3] |

| 25-OH-PPD Derivative (3xt) | Human Tumor Cell Lines | 4.2 - 9.9 | [8] |

| 25-OH-PPD Derivative (9xt) | Human Tumor Cell Lines | 4.2 - 7.1 | [8] |

Anti-Angiogenic Effects: Targeting Tumor Vasculature

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. As mentioned, ginsenoside Rg3 is a well-established anti-angiogenic agent.[3] Its mechanisms in this regard are multifaceted, involving the inhibition of vascular endothelial growth factor (VEGF) expression and the modulation of other pro-angiogenic signaling pathways.

The anti-angiogenic properties of 25-OH-PPD are less extensively characterized in direct comparison to Rg3. However, given its potent anti-tumor effects, it is plausible that anti-angiogenic mechanisms contribute to its overall efficacy. Further research is warranted to fully elucidate and compare the anti-angiogenic profiles of these two compounds.

Visualization: Angiogenesis Inhibition Workflow

Caption: Experimental workflow for evaluating anti-angiogenic effects.

Neuroprotective Activities: A Glimmer of Hope

Ginsenosides have demonstrated promising neuroprotective effects in various models of neurological disorders.[9] Ginsenoside Rg3 has been shown to exert neuroprotective effects by attenuating neuronal apoptosis and modulating ion channels.[10] Specifically, 20(R)-Rg3 has been linked to the downregulation of calpain I and caspase-3 mRNA expression in the hippocampus.[10]

One study suggested that ginsenoside Rg3 had a better antidepressant effect compared to compound K, ginsenoside Rh2, and PPD.[10] This was attributed to its ability to regulate noradrenaline, adrenocorticotropic hormone (ACTH), and corticosterone levels in the brain.[10]

The direct neuroprotective effects of 25-OH-PPD are not as well-documented as those of Rg3. However, given that PPD itself shows some neuroprotective potential, it is an area that merits further investigation to determine if the hydroxylated form possesses enhanced or differential activity.

Pharmacokinetic Profiles: Bioavailability and Metabolism

A critical differentiator between Rg3 and 25-OH-PPD lies in their pharmacokinetic properties. The oral bioavailability of many ginsenosides is notoriously low due to their high molecular weight and polarity.[1] Ginsenoside Rg3 is subject to this limitation.

In contrast, aglycones and their less polar derivatives, such as PPD and its hydroxylated forms, are generally more bioavailable.[2] Studies on 25-OH-PPD have indicated that it is rapidly absorbed and distributed in plasma and various tissues, including tumors, after both intravenous and oral administration.[11] The absolute oral bioavailability of 25-OH-PPD was found to be relatively high compared to other ginsenosides, making it a more promising candidate for oral drug development.[11]

Data Presentation: Comparative Pharmacokinetic Parameters

| Parameter | Ginsenoside Rg3 | 25-OH-PPD | Reference |

| Oral Bioavailability | Low | Relatively High | [1][11] |

| Absorption | Poor | Rapid | [1][11] |

| Metabolism | Deglycosylation by gut microbiota | - | [2] |

Experimental Protocols: Methodologies for Comparative Analysis

To facilitate further research in this area, this section provides standardized protocols for key in vitro assays used to evaluate and compare the pharmacological activities of ginsenoside Rg3 and 25-OH-PPD.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Ginsenoside Rg3 and 25-OH-PPD stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of Rg3 and 25-OH-PPD in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Endothelial Tube Formation Assay (In Vitro Angiogenesis)

This assay evaluates the ability of the compounds to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel® or similar basement membrane matrix

-

Ginsenoside Rg3 and 25-OH-PPD

-

96-well plates

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well. Polymerize at 37°C for 30-60 minutes.[12]

-

Cell Seeding: Harvest HUVECs and resuspend them in medium containing the desired concentrations of Rg3 or 25-OH-PPD. Seed the cells onto the Matrigel®-coated wells at a density of 1-2 x 10⁴ cells/well.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Imaging: Observe and capture images of the tube-like structures using an inverted microscope.

-

Quantification: Analyze the images to quantify parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Visualization: Key Signaling Pathways

Caption: Differential signaling pathways of Rg3 and 25-OH-PPD.

Conclusion and Future Directions

Ginsenoside Rg3 and 25-hydroxyprotopanaxadiol, while originating from the same structural backbone, present a compelling case study in how subtle molecular modifications can lead to significant pharmacological divergence. Rg3's profile is highlighted by its well-documented anti-angiogenic and neuroprotective effects, alongside its anticancer activities. In contrast, 25-OH-PPD emerges as a potentially more potent cytotoxic agent with superior pharmacokinetic properties, making it an attractive candidate for further development as an oral anticancer therapeutic.

Future research should focus on direct, head-to-head comparative studies to quantify the differences in their potencies across a wider range of cancer types and neurological models. A deeper exploration of the signaling pathways uniquely modulated by 25-OH-PPD is also crucial. Furthermore, investigating the potential synergistic effects of combining Rg3 and 25-OH-PPD, or their use in combination with conventional chemotherapeutics, could unlock novel and more effective treatment paradigms. The insights provided in this guide aim to serve as a foundational resource for scientists dedicated to harnessing the therapeutic power of these remarkable natural compounds.

References

-

Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites. SciSpace. [Link]

-

A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke. PubMed Central. [Link]

-

Anticancer effects of ginsenoside Rg3 (Review). PubMed. [Link]

-

Semi-synthesis and anti-tumor evaluation of novel 25-hydroxyprotopanaxadiol derivatives as apoptosis inducing agents. RSC Publishing. [Link]

-

Mechanism of action of protopanaxadiol ginsenosides on hepatocellular carcinoma and network pharmacological analysis. PubMed. [Link]

-

Natural Product Ginsenoside 20(S)-25-Methoxyl-Dammarane-3β, 12β, 20-Triol in Cancer Treatment: A Review of the Pharmacological Mechanisms and Pharmacokinetics. Frontiers. [Link]

-

Mechanism of action of protopanaxadiol ginsenosides on hepatocellular carcinoma and network pharmacological analysis. PubMed Central. [Link]

-

Anticancer effects of ginsenoside Rg3 (Review). ResearchGate. [Link]

-

Pharmacokinetics and pharmacological activities of protopanaxatriol. PubMed Central. [Link]

-

Ginsenosides: A Potential Neuroprotective Agent. PubMed Central. [Link]

-

Ginseng-Based Nanotherapeutics in Cancer Treatment: State-of-the-Art Progress, Tackling Gaps, and Translational Achievements. PubMed Central. [Link]

-

Pharmacokinetics and pharmacological activities of protopanaxatriol. PubMed. [Link]

-

Anti-Tumor Effects of Ginsenoside 20(S)-Protopanaxadiol and 1,25-Dihydroxyvitamin D3 Combination in Castration Resistant Prostate Cancer. MDPI. [Link]

-

Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng. PubMed Central. [Link]

-

Pharmacokinetics and pharmacological activities of protopanaxatriol. ResearchGate. [Link]

-

Pharmacokinetics and Tissue Distribution of 25-hydroxyprotopanaxadiol, an Anti-Cancer Compound Isolated From Panax Ginseng, in Athymic Mice Bearing Xenografts of Human Pancreatic Tumors. PubMed. [Link]

Sources

- 1. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Anticancer effects of ginsenoside Rg3 (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of protopanaxadiol ginsenosides on hepatocellular carcinoma and network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Natural Product Ginsenoside 20(S)-25-Methoxyl-Dammarane-3β, 12β, 20-Triol in Cancer Treatment: A Review of the Pharmacological Mechanisms and Pharmacokinetics [frontiersin.org]

- 8. Semi-synthesis and anti-tumor evaluation of novel 25-hydroxyprotopanaxadiol derivatives as apoptosis inducing agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and tissue distribution of 25-hydroxyprotopanaxadiol, an anti-cancer compound isolated from Panax ginseng, in athymic mice bearing xenografts of human pancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ibidi.com [ibidi.com]

Whitepaper: Identification and Characterization of 25-Hydroxyprotopanaxadiol as a Major Human Metabolite of 20(S)-Protopanaxadiol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 20(S)-protopanaxadiol (PPD), a primary aglycone of dammarane-type ginsenosides, is a pharmacologically active compound with significant therapeutic potential, including antidepressant and anti-cancer effects.[1][2] As with any xenobiotic, understanding its metabolic fate in humans is paramount for clinical development, enabling the assessment of safety, efficacy, and potential drug-drug interactions. This technical guide provides an in-depth overview of the scientific rationale and methodologies employed to identify 25-hydroxyprotopanaxadiol (25-OH-PPD) as a major human metabolite of PPD. We will explore the metabolic pathways, detail the bioanalytical techniques for identification, and discuss the pharmacological implications of this biotransformation.

Introduction: The Critical Role of Metabolism in Drug Development

Protopanaxadiol (PPD) is a tetracyclic triterpenoid sapogenin derived from the hydrolysis of ginsenosides, the main active components of Panax ginseng.[3][4] While ginsenosides themselves are consumed, their large molecular weight and hydrophilicity result in low bioavailability.[5] The true therapeutic agents are often their metabolites, formed by the action of intestinal microbiota and subsequent hepatic metabolism.[5][6][7] PPD is one such key active metabolite, making the study of its absorption, distribution, metabolism, and excretion (ADME) profile essential.[4]

Metabolite profiling is a cornerstone of modern drug development. It elucidates the pathways of elimination, identifies potentially active or toxic byproducts, and provides a mechanistic basis for understanding inter-individual variability in drug response. The identification of 25-hydroxyprotopanaxadiol as a primary metabolite is a crucial step in characterizing the complete pharmacokinetic profile of PPD, informing dosing strategies and predicting its behavior when co-administered with other drugs.

The Metabolic Journey of Protopanaxadiol

The biotransformation of PPD in humans is a multi-step process involving both Phase I and Phase II metabolic reactions, primarily occurring in the intestine and liver.

Phase I Metabolism: The Key Hydroxylation Step

Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity. For PPD, the predominant Phase I pathway is oxidation, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[8]

-

Causality Behind the Reaction: The lipophilic structure of PPD makes it a prime substrate for CYP enzymes. The addition of a hydroxyl (-OH) group at the C-25 position of the side chain is a major metabolic route. This specific hydroxylation event transforms PPD into 25-hydroxyprotopanaxadiol.

-

The Dominant Enzyme: CYP3A4: Extensive research using chemical inhibitors and recombinant human P450 enzymes has unequivocally identified CYP3A4 as the predominant isozyme responsible for the oxygenation of PPD in both human liver and intestinal microsomes.[8][9] CYP3A5 also contributes, but to a lesser extent.[8] The central role of CYP3A4 is significant because this enzyme is involved in the metabolism of approximately 50% of all clinical drugs, highlighting a high potential for drug-drug interactions.

Phase II Metabolism: Conjugation for Excretion

Following Phase I hydroxylation, the newly formed 25-OH-PPD can undergo Phase II conjugation reactions. These reactions attach endogenous, highly polar molecules (like glucuronic acid) to the metabolite, further increasing its water solubility and facilitating its excretion via urine and bile. Studies in human hepatocytes have detected glucuronide conjugates of hydroxylated PPD metabolites, suggesting the 25-hydroxyl group is a key site for this conjugation.[10]

The overall metabolic pathway is a critical detoxification and elimination process.

Caption: Metabolic activation of PPD to 25-OH-PPD via CYP3A4.

Methodologies for Metabolite Identification

A combination of in vitro and in vivo studies, coupled with advanced analytical instrumentation, is required for the unequivocal identification of metabolites like 25-OH-PPD.

The In Vitro Approach: Simulating Human Metabolism

-

Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. They are the gold standard for initial Phase I metabolism screening. Incubating PPD with HLMs in the presence of necessary cofactors (e.g., NADPH) allows for the efficient generation of oxidative metabolites in a controlled environment.

-

Human Hepatocytes: As a more complete system, cultured human hepatocytes contain both Phase I and Phase II enzymes, as well as transporters. They provide a more comprehensive picture of metabolism, allowing for the detection of subsequent conjugation products like glucuronides.[10]

-

Recombinant CYP Enzymes: To pinpoint the exact enzyme responsible, PPD is incubated with individual, recombinantly expressed human CYP isoforms. High metabolic turnover in the presence of a specific enzyme (e.g., CYP3A4) confirms its role.[8]

The In Vivo Confirmation: Human Studies

Following oral administration of PPD to human volunteers, blood plasma and urine samples are collected over a time course.[11] The analysis of these samples provides the ultimate confirmation of the metabolite's presence and helps to determine its pharmacokinetic profile in a real-world physiological context. Comparing post-dose samples to a pre-dose baseline is essential to distinguish drug-related compounds from endogenous molecules.[11]

The Analytical Gold Standard: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technology for metabolite identification and quantification.[12][13]

-

Liquid Chromatography (LC): The LC system separates the complex mixture of molecules present in a biological sample (e.g., plasma extract). PPD and its various metabolites will elute from the chromatography column at different times based on their physicochemical properties (e.g., polarity), allowing for their individual introduction into the mass spectrometer.

-

Mass Spectrometry (MS): The mass spectrometer ionizes the eluted molecules and separates them based on their mass-to-charge ratio (m/z). A high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer can measure this mass with extreme accuracy, allowing for the determination of the elemental formula. The detection of a compound with an m/z corresponding to PPD + 16 Da (the mass of an oxygen atom) is the first piece of evidence for a hydroxylated metabolite.

-

Tandem Mass Spectrometry (MS/MS): To confirm the structure, the ion corresponding to the putative 25-OH-PPD is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. By analyzing these fragments, the location of the hydroxylation on the side chain can be deduced.[11]

Caption: Workflow for the identification of PPD metabolites.

Experimental Protocols

The following are generalized but detailed protocols that form the basis of a robust metabolite identification workflow.

Protocol 1: In Vitro PPD Metabolism in Human Liver Microsomes

-

Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a stock solution of PPD in a suitable organic solvent (e.g., methanol) and a 100 mM potassium phosphate buffer (pH 7.4).

-

Incubation Mixture: In a microcentrifuge tube, combine the buffer, HLM (final concentration ~0.5 mg/mL), and PPD (final concentration ~1-10 µM).

-

Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (cofactor). A control incubation without the cofactor is essential to check for non-enzymatic degradation.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., another ginsenoside like Rh2).[13] This step simultaneously precipitates the microsomal proteins.

-

Sample Processing: Vortex the mixture vigorously, then centrifuge at high speed (~14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Identification of 25-OH-PPD

-

Chromatographic Separation:

-

System: An Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used for separating lipophilic molecules.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: ~0.4 mL/min.

-

Injection Volume: 1-5 µL of the processed sample from Protocol 1.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode is effective for PPD and its metabolites.

-

Full Scan (MS1): Scan a mass range of m/z 100-1000 to detect the parent PPD ([M+H]⁺) and all potential metabolites. Look for the theoretical m/z of 25-OH-PPD.

-

Tandem MS (MS2): Perform data-dependent acquisition. When the mass spectrometer detects an ion corresponding to 25-OH-PPD, it will automatically isolate and fragment it to generate an MS/MS spectrum.

-

-

Data Analysis:

-

Extracted Ion Chromatogram (XIC): Extract the chromatograms for the exact masses of PPD and 25-OH-PPD to visualize their peaks.

-

Spectral Interpretation: Compare the MS/MS fragmentation pattern of the metabolite with that of the parent PPD. The loss of the side chain and characteristic cleavages of the dammarane skeleton will help confirm the structure.

-

| Compound | Chemical Formula | Theoretical [M+H]⁺ (m/z) | Key MS/MS Fragments (Illustrative) |

| Protopanaxadiol (PPD) | C₃₀H₅₂O₃ | 461.3995 | 443 (loss of H₂O), 425 (loss of 2xH₂O) |

| 25-OH-PPD | C₃₀H₅₂O₄ | 477.3947 | 459 (loss of H₂O), 441 (loss of 2xH₂O), fragments indicating side-chain cleavage |

Table 1: High-resolution mass spectrometric data for PPD and its primary hydroxylated metabolite.

Pharmacological Significance of 25-Hydroxyprotopanaxadiol

Metabolism does not always signify inactivation. In many cases, metabolites can be as active, or even more active, than the parent drug.

-

Anticancer Activity: Studies have shown that 25-OH-PPD itself possesses potent anti-tumor properties, including the ability to inhibit cell growth and induce apoptosis in gastric cancer cell lines.[14] This indicates that the metabolic conversion of PPD to 25-OH-PPD is a bioactivation step, contributing to the overall pharmacological effect of ginseng consumption.

-

Therapeutic Derivatives: The discovery of 25-OH-PPD has opened avenues for semi-synthetic derivatives with enhanced properties. For example, modifying the 25-hydroxyl group has led to compounds with potent anticancer activities that function by inducing apoptosis through the generation of reactive oxygen species (ROS).[14]

Conclusion and Future Directions

The identification of 25-hydroxyprotopanaxadiol as a major human metabolite of PPD is a landmark in understanding the pharmacology of ginsenosides. This biotransformation, primarily mediated by CYP3A4, results in an active metabolite that contributes significantly to the therapeutic effects of the parent compound.

The methodologies outlined in this guide, from in vitro microsomal incubations to in vivo human studies analyzed by high-resolution LC-MS/MS, represent a robust and validated workflow for modern drug metabolism research. Future work should focus on a full quantitative analysis of the pharmacokinetics of 25-OH-PPD in human populations, exploring the impact of genetic polymorphisms in CYP3A4 on its formation, and further investigating its unique pharmacological and toxicological profile. This comprehensive understanding is essential for the safe and effective clinical application of PPD and ginseng-derived therapeutics.

References

-

Identification of 20(S)-protopanaxadiol metabolites in human plasma and urine using UPLC-Q-TOF. ResearchGate. Available at: [Link]

-

Identification of 20(S)-protopanaxadiol metabolites in human liver microsomes and human hepatocytes. PubMed. Available at: [Link]

-

Analytical methods for 25-hydroxyvitamin D: advantages and limitations of the existing assays. PubMed. Available at: [Link]

-

Natural Product Ginsenoside 20(S)-25-Methoxyl-Dammarane-3β, 12β, 20-Triol in Cancer Treatment: A Review of the Pharmacological Mechanisms and Pharmacokinetics. Frontiers in Pharmacology. Available at: [Link]

-

Protopanaxadiol stimulates glucose consumption by modulating the AMP-activated protein kinase pathway in myotubes, hepatoma cells, and adipocytes. NIH National Library of Medicine. Available at: [Link]

-

Pharmacokinetics and pharmacological activities of protopanaxatriol. NIH National Library of Medicine. Available at: [Link]

-

LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis. NIH National Library of Medicine. Available at: [Link]

-

Protopanaxadiol. Wikipedia. Available at: [Link]

-

In Vitro Transformation of Protopanaxadiol Saponins in Human Intestinal Flora and Its Effect on Intestinal Flora. NIH National Library of Medicine. Available at: [Link]

-

a Chemical structures of 25-hydroxyprotopanaxadiol (25-OH-PPD) and... ResearchGate. Available at: [Link]

-

Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion. Frontiers in Pharmacology. Available at: [Link]

-

Pharmacokinetics and pharmacological activities of protopanaxatriol. ResearchGate. Available at: [Link]

-

20(S)-protopanaxadiol, an Active Ginseng Metabolite, Exhibits Strong Antidepressant-Like Effects in Animal Tests. PubMed. Available at: [Link]

-

The possible metabolic pathway of protopanaxadiol ginsenosides by human... ResearchGate. Available at: [Link]

-

Microsomal cytochrome p450-mediated metabolism of protopanaxatriol ginsenosides: metabolite profile, reaction phenotyping, and structure-metabolism relationship. PubMed. Available at: [Link]

-

LC-MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis. PubMed. Available at: [Link]

-

Cytochrome P450 CYP716A53v2 Catalyzes the Formation of Protopanaxatriol from Protopanaxadiol During Ginsenoside Biosynthesis in Panax Ginseng. Oxford Academic. Available at: [Link]

-

Identification of human cytochrome P450 enzymes involved in the hepatic and intestinal biotransformation of 20(S)-protopanaxadiol. PubMed. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 20(S)-protopanaxadiol, an active ginseng metabolite, exhibits strong antidepressant-like effects in animal tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protopanaxadiol - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion [frontiersin.org]

- 5. Pharmacokinetics and pharmacological activities of protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Transformation of Protopanaxadiol Saponins in Human Intestinal Flora and Its Effect on Intestinal Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of human cytochrome P450 enzymes involved in the hepatic and intestinal biotransformation of 20(S)-protopanaxadiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microsomal cytochrome p450-mediated metabolism of protopanaxatriol ginsenosides: metabolite profile, reaction phenotyping, and structure-metabolism relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 20(S)-protopanaxadiol metabolites in human liver microsomes and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analytical methods for 25-hydroxyvitamin D: advantages and limitations of the existing assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Molecular mechanisms of 25-hydroxyprotopanaxadiol in cancer cell apoptosis

An In-Depth Technical Guide to the Molecular Mechanisms of 25-Hydroxyprotopanaxadiol in Cancer Cell Apoptosis

Authored by: Gemini, Senior Application Scientist

Abstract

25-hydroxyprotopanaxadiol (25-OH-PPD), a key metabolite of ginsenosides found in Panax ginseng, has emerged as a potent anti-cancer agent with significant therapeutic potential. This technical guide provides an in-depth exploration of the molecular mechanisms through which 25-OH-PPD induces apoptosis in cancer cells. We will dissect the core signaling cascades, from the inhibition of pro-survival pathways like PI3K/Akt to the activation of pro-apoptotic stress pathways such as MAPK/JNK, which converge on the intrinsic mitochondrial apoptotic machinery. This document is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive mechanistic overview but also field-proven experimental protocols and workflows to validate these activities in a laboratory setting.

Introduction: The Therapeutic Promise of a Ginseng Metabolite

Ginseng has been a cornerstone of traditional medicine for centuries, with modern research increasingly validating its therapeutic properties, particularly in oncology. The primary bioactive constituents, ginsenosides, undergo metabolic transformation into more active compounds, such as 20(S)-protopanaxadiol (PPD) and its hydroxylated derivative, 25-OH-PPD.[1] These metabolites exhibit superior bioavailability and potent cytotoxic effects against a wide array of human cancers, including pancreatic, colorectal, breast, and lung cancer.[1][2]

Numerous in vitro and in vivo studies have demonstrated that 25-OH-PPD and its analogs effectively inhibit cancer cell proliferation, induce cell cycle arrest, and, most critically, trigger programmed cell death, or apoptosis.[3][4] Unlike necrosis, apoptosis is a highly regulated process essential for eliminating damaged or malignant cells without inducing inflammation. The ability of 25-OH-PPD to selectively activate this process in cancer cells makes it a highly attractive candidate for therapeutic development. This guide will elucidate the precise molecular interactions and pathway modulations that underpin its pro-apoptotic efficacy.

The Core Mechanism: Activating the Intrinsic Apoptotic Pathway

The primary mechanism by which 25-OH-PPD induces apoptosis is through the activation of the intrinsic, or mitochondrial, pathway. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as a critical checkpoint for cell death.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-XL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these proteins determines cell fate. 25-OH-PPD and its related compounds decisively shift this balance towards cell death.[5] Mechanistic studies show that treatment with PPD derivatives leads to:

-

Downregulation of Anti-Apoptotic Proteins: A marked decrease in the expression levels of Bcl-2, Bcl-XL, and Mcl-1 is observed.[6][7] This removes the protective shield that allows cancer cells to evade apoptosis.

-

Upregulation of Pro-Apoptotic Proteins: Concurrently, there is an increase in the expression of Bax.[7]

This altered expression profile results in a significantly increased Bax/Bcl-2 ratio, which is a key trigger for mitochondrial-mediated apoptosis.[8]

Mitochondrial Outer Membrane Permeabilization (MOMP)

The elevated Bax/Bcl-2 ratio facilitates the oligomerization of pro-apoptotic proteins like Bax and Bak on the outer mitochondrial membrane. This forms pores, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). MOMP is the "point of no return" in the intrinsic pathway, causing a loss of the mitochondrial membrane potential and the release of pro-apoptotic factors from the intermembrane space into the cytoplasm.[7][9]

The Caspase Cascade: Execution of Apoptosis

Once in the cytoplasm, cytochrome c (released from the mitochondria) binds to Apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. This complex recruits and activates the initiator caspase-9 . Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7 . These executioner caspases are responsible for the systematic dismantling of the cell by cleaving critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[10] The entire process is a caspase-mediated cascade, and its inhibition with a pan-caspase inhibitor like z-VAD-fmk has been shown to block PPD-induced apoptosis.[7]

Upstream Signaling Hubs Targeted by 25-OH-PPD

25-OH-PPD initiates the core apoptotic program by modulating critical upstream signaling pathways that regulate cell survival and stress responses. It employs a dual strategy: inhibiting pro-survival signals while simultaneously activating pro-death signals.

Inhibition of the Pro-Survival PI3K/Akt Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth, and it is frequently hyperactivated in cancer.[11] Akt, the central kinase in this pathway, promotes survival by phosphorylating and inactivating numerous pro-apoptotic targets.[11]

Studies on PPD and its metabolites have shown that they effectively suppress this pathway.[12] Treatment of cancer cells leads to a significant reduction in the levels of phosphorylated (active) Akt.[13] By inhibiting Akt activation, 25-OH-PPD prevents the degradation of cell cycle inhibitors and the inactivation of pro-apoptotic proteins, thereby sensitizing the cancer cells to apoptosis.[14][11] This mechanism suggests that 25-OH-PPD can counteract a key driver of tumorigenesis and chemoresistance.

Activation of the Pro-Apoptotic MAPK Stress Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling network is a key regulator of cellular responses to external stimuli. While the ERK pathway is often associated with proliferation, the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are typically activated by cellular stress and are potent inducers of apoptosis.[15]

Protopanaxadiol has been shown to significantly activate the JNK and p38 MAPKs.[15][16] Further investigation into this mechanism in melanoma cells revealed that PPD may directly bind to and activate Mixed Lineage Kinase 3 (MLK3), an upstream kinase that initiates the JNK signaling cascade.[15] Activation of the JNK pathway promotes apoptosis by phosphorylating and modulating the activity of Bcl-2 family proteins and other substrates, thereby tilting the cellular balance towards death.[15]

Quantitative Data Summary

The cytotoxic and anti-tumor efficacy of 25-OH-PPD and its derivatives has been quantified across various studies. The following table summarizes key findings, providing a benchmark for its potency.

| Compound | Cancer Cell Line | Assay Type | Result | Reference |

| 25-OH-PPD Derivative (3xt) | DU145 (Prostate) | IC50 | 4.2 - 9.9 µM | [17] |

| 25-OH-PPD Derivative (9xt) | DU145 (Prostate) | IC50 | 4.2 - 7.1 µM | [17] |

| 20(S)-PPD | MCF-7 (Breast) | IC50 (24h) | 33.3 µM | [7] |

| 25-OH-PPD | Panc-1 (Pancreatic) | In vivo Xenograft | 52% tumor growth inhibition (10 mg/kg) | [3] |

| PPD + 5-FU | HCT-116 (Colon) | In vivo Xenograft | Significant reduction vs 5-FU alone (p<0.01) | [1] |

Experimental Validation: A Methodological Guide

To ensure scientific rigor, the mechanistic claims described must be validated through robust experimental protocols. This section provides step-by-step methodologies for key assays.

Protocol 1: Apoptosis Quantification by Annexin V/PI Staining

Causality: This assay quantitatively distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic).

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., Panc-1, MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of 25-OH-PPD (e.g., 0, 10, 25, 50 µM) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).[3]

-

Cell Harvesting:

-

Adherent Cells: Gently aspirate the media, wash once with cold PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with serum-containing media and collect cells in a 1.5 mL tube.[18]

-

Suspension Cells: Directly transfer cells into a 1.5 mL tube.

-

-

Staining:

-

Centrifuge cells at 300 x g for 5 minutes and wash the pellet with cold PBS.

-

Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer. Viable cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Protocol 2: Western Blot for Cleaved Caspase-3 and Phospho-Kinases

Causality: Western blotting provides definitive biochemical evidence of protein expression and activation status. Detecting the cleaved (active) form of Caspase-3 confirms the execution of apoptosis. Detecting the phosphorylated forms of Akt (e.g., at Ser473) and JNK (e.g., at Thr183/Tyr185) directly measures the activity state of their respective pathways.

Methodology:

-

Cell Lysis: After treatment with 25-OH-PPD, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Scrape the cell lysate, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-phospho-Akt, anti-phospho-JNK, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.

-

-

Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

25-hydroxyprotopanaxadiol orchestrates cancer cell apoptosis through a sophisticated, multi-pronged molecular attack. It simultaneously dismantles pro-survival signaling by inhibiting the PI3K/Akt pathway while activating pro-death stress signaling via the MAPK/JNK cascade. These upstream actions converge on the Bcl-2 protein family, triggering the intrinsic mitochondrial pathway and culminating in caspase-mediated cell execution.

The compelling preclinical data position 25-OH-PPD as a strong candidate for further development. Future research should focus on:

-

Combination Therapies: Exploring synergistic effects with conventional chemotherapeutics (like 5-FU) or targeted agents (like Bcl-2 inhibitors) could enhance efficacy and overcome resistance.[1][6]

-

Pharmacokinetic and Pharmacodynamic Studies: Optimizing delivery and understanding the in vivo metabolism of 25-OH-PPD is crucial for clinical translation.

-

Clinical Trials: Given the robust preclinical evidence and favorable toxicity profile, well-designed clinical trials are the necessary next step to evaluate its safety and efficacy in cancer patients.

This guide provides a foundational understanding of 25-OH-PPD's mechanisms, empowering researchers to further investigate and harness its therapeutic potential in the fight against cancer.

References

-

Wang, W., et al. (2009). Novel Ginsenosides 25-OH-PPD and 25-OCH3-PPD as Experimental Therapy for Pancreatic Cancer: Anticancer Activity and Mechanisms of Action. Cancer Letters. [Link]

-

Li, J., et al. (2016). Semi-synthesis and anti-tumor evaluation of novel 25-hydroxyprotopanaxadiol derivatives as apoptosis inducing agents. RSC Advances. [Link]

-

Li, T., et al. (2024). Mechanism of action of protopanaxadiol ginsenosides on hepatocellular carcinoma and network pharmacological analysis. Journal of Ginseng Research. [Link]

-

Kotha, A., et al. (2023). 25-Hydroxycholecalciferol Inhibits Cell Growth and Induces Apoptosis in SiHa Cervical Cells via Autocrine Vitamin D Metabolism. International Journal of Molecular Sciences. [Link]

-

Wu, S., et al. (2017). a Chemical structures of 25-hydroxyprotopanaxadiol (25-OH-PPD) and... ResearchGate. [Link]

-

Shao, S., et al. (2020). Natural Product Ginsenoside 20(S)-25-Methoxyl-Dammarane-3β, 12β, 20-Triol in Cancer Treatment: A Review of the Pharmacological Mechanisms and Pharmacokinetics. Frontiers in Pharmacology. [Link]

-

Lee, M-S., et al. (2024). Platycodin D induces apoptosis via regulating MAPK pathway and promotes autophagy in colon cancer cell. Biomedicine & Pharmacotherapy. [Link]

-

Wang, Z., et al. (2024). Protopanaxadiol induces apoptosis through JNK signaling pathway and targeting MLK3 in human melanoma. Journal of Translational Medicine. [Link]

-

Li, Y., et al. (2024). Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT. Journal of Ginseng Research. [Link]

-

Wang, Y., et al. (2024). The antitumor effects and apoptotic mechanism of 20(S)-Protopanaxadiol in acute myeloid leukemia. Journal of Ginseng Research. [Link]

-

Wang, C-Z., et al. (2016). Protopanaxadiol, an Active Ginseng Metabolite, Significantly Enhances the Effects of Fluorouracil on Colon Cancer. Nutrients. [Link]

-

Xu, H., et al. (2024). 20(S)-protopanaxadiol inhibits proliferation and induces apoptosis of acute myeloid leukemia cells via targeting Bcl-XL and MCL-1. Frontiers in Pharmacology. [Link]

-

Wu, Y-J., et al. (2016). Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Lee, J-H., et al. (2015). Implication of microRNA regulation in para-phenylenediamine-induced cell death and senescence in normal human hair dermal papilla cells. Molecular Medicine Reports. [Link]

-

Chye, S-M., et al. (2014). Apoptosis Induced by para-Phenylenediamine Involves Formation of ROS and Activation of p38 and JNK in Chang Liver Cells. Environmental Toxicology. [Link]

-

Lee, S., et al. (2024). 25-Hydroxycholesterol Induces Intrinsic Apoptosis via Mitochondrial Pathway in BE(2)-C Human Neuroblastoma Cells. International Journal of Molecular Sciences. [Link]

-

Li, Y., et al. (2024). Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT. ResearchGate. [Link]

-

Khan, M., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Medicina. [Link]

-

Wang, W., et al. (2009). Novel ginsenosides 25-OH-PPD and 25-OCH3-PPD as experimental therapy for pancreatic cancer: anticancer activity and mechanisms of action. PubMed. [Link]

-

Ali, D., et al. (2018). ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells. OncoTargets and Therapy. [Link]

-

Fulda, S. (2013). How to target apoptosis signaling pathways for the treatment of pediatric cancers. Frontiers in Oncology. [Link]

-

Zhang, L., et al. (2014). 20(S)-Protopanaxadiol induces human breast cancer MCF-7 apoptosis through a caspase-mediated pathway. Asian Pacific Journal of Cancer Prevention. [Link]

-

Oh, S-H., et al. (2008). 20S-protopanaxadiol-induced programmed cell death in glioma cells through caspase-dependent and -independent pathways. Biological & Pharmaceutical Bulletin. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Ginsenosides 25-OH-PPD and 25-OCH3-PPD as Experimental Therapy for Pancreatic Cancer: Anticancer Activity and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel ginsenosides 25-OH-PPD and 25-OCH3-PPD as experimental therapy for pancreatic cancer: anticancer activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antitumor effects and apoptotic mechanism of 20(S)-Protopanaxadiol in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]